2,2,3,3,4,4,5,5,6,6-decadeuterioheptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6-Decadeuterioheptanedioic acid: is a deuterated derivative of heptanedioic acid, where ten hydrogen atoms are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in studies involving mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6-decadeuterioheptanedioic acid typically involves the deuteration of heptanedioic acid. This can be achieved through several methods:
Catalytic Deuteration: Heptanedioic acid can be subjected to catalytic deuteration using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Exchange Reactions: Another method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D₂O) or deuterated acids. This process may require multiple cycles to achieve the desired level of deuteration.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the deuteration process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2,3,3,4,4,5,5,6,6-Decadeuterioheptanedioic acid can undergo oxidation reactions to form corresponding deuterated derivatives of heptanedioic acid.
Reduction: The compound can be reduced to form deuterated derivatives of heptanediol.
Substitution: Deuterium atoms in the compound can be substituted with other functional groups under specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄) are commonly employed.
Substitution: Various reagents such as halogenating agents or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Deuterated derivatives of heptanedioic acid.
Reduction: Deuterated derivatives of heptanediol.
Substitution: Deuterated derivatives with substituted functional groups.
Scientific Research Applications
Chemistry:
Isotopic Labeling: Used as an isotopic label in mass spectrometry and NMR spectroscopy to study reaction mechanisms and molecular structures.
Analytical Standards: Employed as a standard in analytical chemistry for calibration and quantification purposes.
Biology:
Metabolic Studies: Utilized in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine:
Pharmacokinetics: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry:
Material Science: Applied in the development of deuterated materials with unique properties for various industrial applications.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6-decadeuterioheptanedioic acid is primarily related to its isotopic properties. The presence of deuterium atoms can influence the compound’s physical and chemical behavior, such as:
Kinetic Isotope Effect: Deuterium atoms can alter the reaction rates due to differences in bond dissociation energies compared to hydrogen.
NMR Spectroscopy: Deuterium provides distinct NMR signals, allowing for detailed structural analysis and identification of molecular interactions.
Comparison with Similar Compounds
Heptanedioic Acid: The non-deuterated form of the compound.
2,2,3,3,4,4,5,5,6,6-Decadeuteriohexanedioic Acid: A similar deuterated compound with one less carbon atom.
2,2,3,3,4,4,5,5,6,6-Decadeuteriooctanedioic Acid: A similar deuterated compound with one more carbon atom.
Uniqueness:
Isotopic Labeling: The specific placement of deuterium atoms in 2,2,3,3,4,4,5,5,6,6-decadeuterioheptanedioic acid makes it unique for isotopic labeling studies.
Chemical Properties: The deuterated compound exhibits different chemical properties compared to its non-deuterated counterpart, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H12O4 |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterioheptanedioic acid |
InChI |
InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/i1D2,2D2,3D2,4D2,5D2 |
InChI Key |
WLJVNTCWHIRURA-YXALHFAPSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Canonical SMILES |
C(CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.